FennelOil

Description

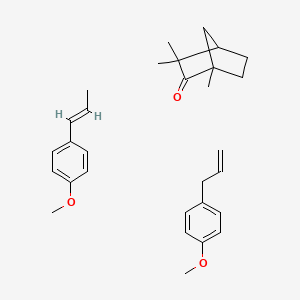

Structure

2D Structure

Properties

IUPAC Name |

1-methoxy-4-[(E)-prop-1-enyl]benzene;1-methoxy-4-prop-2-enylbenzene;1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O.2C10H12O/c1-9(2)7-4-5-10(3,6-7)8(9)11;2*1-3-4-9-5-7-10(11-2)8-6-9/h7H,4-6H2,1-3H3;3-8H,1-2H3;3,5-8H,1,4H2,2H3/b;4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHSPPLZGYJDIK-ITDJAWRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly sol in water; sol in 1 vol 90% or in 8 volumes 80% alcohol; very sol in chloroform, ether | |

| Record name | FENNEL OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.953-0.973 @ 25 deg/25 °C | |

| Record name | FENNEL OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow oil | |

CAS No. |

8006-84-6 | |

| Record name | Oils, fennel | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oils, fennel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENNEL OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Chemical Landscape of Fennel (Foeniculum vulgare) Essential Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the chemical composition of fennel essential oil, a substance of significant interest in the pharmaceutical and nutraceutical industries. The complex mixture of volatile compounds within fennel oil, largely dependent on the plant's origin, variety, and the extraction method employed, dictates its therapeutic potential. This document summarizes the quantitative data from numerous studies, details the experimental protocols for its analysis, and visualizes key processes and molecular interactions.

Core Chemical Constituents: A Quantitative Overview

The chemical profile of fennel essential oil is dominated by a few key compounds, primarily phenylpropanoids and monoterpenes. The relative concentrations of these constituents can vary significantly, influencing the oil's aroma, flavor, and biological activity. The tables below present a consolidated summary of the quantitative data reported in the literature for the major components of fennel oil, categorized by the part of the plant used for extraction.

Table 1: Chemical Composition of Fennel Seed Essential Oil

| Compound | Chemical Class | Concentration Range (%) | Key References |

| trans-Anethole | Phenylpropanoid | 31.0 - 88.17 | [1][2][3][4][5][6] |

| Fenchone | Monoterpenoid Ketone | 1.0 - 34.4 | [1][2][3][7][8] |

| Estragole (Methyl Chavicol) | Phenylpropanoid | 2.0 - 88.0 | [2][9][10][11][12] |

| Limonene | Monoterpene Hydrocarbon | 0.34 - 25.3 | [1][2][3][4][13] |

| α-Pinene | Monoterpene Hydrocarbon | 0.34 - 19.5 | [2][10][14][15] |

| α-Phellandrene | Monoterpene Hydrocarbon | 1.1 - 31.4 | [2][14] |

| p-Cymene | Monoterpene Hydrocarbon | 5.2 - 17.3 | [16][14] |

| γ-Terpinene | Monoterpene Hydrocarbon | 0.32 - 3.3 | [2] |

| Myrcene | Monoterpene Hydrocarbon | 0.59 - 1.3 | [13][14] |

| β-Pinene | Monoterpene Hydrocarbon | 0.33 - 0.59 | [1] |

Table 2: Chemical Composition of Fennel Aerial Parts (Leaves, Stems, and Flowers) Essential Oil

| Compound | Plant Part | Chemical Class | Concentration Range (%) | Key References |

| trans-Anethole | Stem, Leaf Stalk | Phenylpropanoid | 64.09 - 75.64 | [6] |

| α-Phellandrene | Leaf, Stem | Monoterpene Hydrocarbon | 9.4 - 38.23 | [6][16][14] |

| Estragole (Methyl Chavicol) | Leaf, Flower | Phenylpropanoid | 38.9 - 51.7 | [9] |

| Limonene | Leaf | Monoterpene Hydrocarbon | 18.0 - 42.30 | [16][13] |

| Fenchone | Leaf | Monoterpenoid Ketone | 18.3 - 19.4 | [16] |

| α-Pinene | Leaf, Stem | Monoterpene Hydrocarbon | 9.7 - 31.79 | [6][16][14] |

| Fenchyl Acetate | Stem | Monoterpenoid Ester | 35.3 | [9] |

| p-Cymene | Leaf, Stem | Monoterpene Hydrocarbon | 11.5 - 17.3 | [2][16] |

| β-Phellandrene | Leaf | Monoterpene Hydrocarbon | 10.3 | [2] |

Experimental Protocols

The accurate analysis of fennel oil's chemical composition relies on standardized and meticulously executed experimental procedures. The following sections detail the methodologies for the key experiments cited in the literature.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant materials.

Principle: This method utilizes the principle that the combined vapor pressure of a mixture of immiscible liquids (water and essential oil) is higher than the vapor pressure of the individual components. This allows the volatile components of the plant material to be distilled at a temperature below the boiling point of water, preventing their thermal degradation.

Apparatus:

-

Clevenger-type apparatus

-

Round-bottom flask (2-5 L)

-

Heating mantle

-

Condenser

-

Collecting vessel

Procedure:

-

Sample Preparation: A known quantity (e.g., 100 g) of dried and ground fennel seeds or aerial parts is placed into the round-bottom flask.[17]

-

Water Addition: A sufficient volume of distilled water is added to the flask to fully immerse the plant material (e.g., a 1:10 solid to liquid ratio).[8]

-

Distillation: The flask is heated, and the water is brought to a boil. The resulting steam passes through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and essential oil vapor travels into the condenser, where it is cooled by circulating cold water and condenses back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, flows into the separator (the Clevenger arm). Due to their different densities, the essential oil and water form two distinct layers. The less dense essential oil typically forms the upper layer.

-

Collection and Drying: The essential oil is collected from the separator. Any residual water is removed by adding anhydrous sodium sulfate.[17] The oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.[17] The distillation process is typically carried out for a period of 3 to 6 hours.[8]

Chemical Composition Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of the volatile components in an essential oil.

Principle: Gas chromatography separates the components of the essential oil based on their volatility and affinity for a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparison to spectral libraries.

Apparatus:

-

Gas chromatograph equipped with a mass spectrometer detector (GC-MS)

-

Fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Autosampler

-

Data acquisition and processing software with mass spectral libraries (e.g., NIST, Wiley)

Procedure:

-

Sample Preparation: The essential oil sample is diluted with a suitable solvent, such as methanol or hexane (e.g., 1 µL of oil in 1 mL of solvent).[7]

-

Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the heated inlet of the gas chromatograph, where it is vaporized. The injection is typically performed in split mode to avoid column overload.[7]

-

Chromatographic Separation:

-

Carrier Gas: An inert gas, typically helium, is used as the mobile phase to carry the vaporized sample through the column at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: The temperature of the column oven is programmed to increase gradually over time. A typical program might start at a lower temperature (e.g., 60-70°C), hold for a few minutes, and then ramp up at a specific rate (e.g., 3°C/min) to a final temperature (e.g., 240-270°C).[7][18] This temperature gradient allows for the separation of compounds with different boiling points.

-

-

Mass Spectrometry Detection:

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are bombarded with electrons (Electron Impact ionization, typically at 70 eV), causing them to ionize and fragment.[18]

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment at each m/z value, generating a mass spectrum for each component.

-

-

Data Analysis:

-

Compound Identification: The obtained mass spectrum for each chromatographic peak is compared with the spectra in reference libraries (e.g., NIST, Wiley) to identify the compound. The retention time (the time it takes for a compound to travel through the column) is also used as an identification parameter.[18]

-

Quantification: The relative percentage of each component is calculated based on the area of its corresponding peak in the total ion chromatogram.

-

Visualizing Workflows and Molecular Interactions

The following diagrams, created using the DOT language, illustrate key experimental workflows and the known molecular interactions of a major fennel oil constituent.

Caption: Workflow for the extraction and chemical analysis of fennel essential oil.

Caption: Proposed signaling pathway for trans-anethole activation of the TRPA1 ion channel.[1][16]

Caption: Logical relationships of major fennel oil components to their biological activities.[1][2][9][19][20]

References

- 1. trans-Anethole of Fennel Oil is a Selective and Nonelectrophilic Agonist of the TRPA1 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-Anethole Abrogates Cell Proliferation and Induces Apoptosis through the Mitochondrial-Mediated Pathway in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effect of trans-anethole in acute inflammation: involvement of macrophage-derived mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 7. scitepress.org [scitepress.org]

- 8. Hydrodistillation and Steam Distillation of Fennel Seeds Essential Oil: Parameter Optimization and Application of Cryomilling Pretreatment [mdpi.com]

- 9. Antibacterial, Anticandidal, and Antibiofilm Potential of Fenchone: In Vitro, Molecular Docking and In Silico/ADMET Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 11. Investigation of Bioactivity of Estragole Isolated from Basil Plant on Brain Cancer Cell Lines Using Nuclear Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. actamedica.org [actamedica.org]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of the Essential Oil of Foeniculum Vulgare Mill (Fennel) Fruits Extracted by Three Different Extraction Methods by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. vipsen.vn [vipsen.vn]

- 19. Uses and side effect of Fenchone_Chemicalbook [chemicalbook.com]

- 20. Effect of Estragole on Leukocyte Behavior and Phagocytic Activity of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Landscape of Foeniculum vulgare Essential Oil: A Technical Guide for Researchers

Introduction

Foeniculum vulgare, commonly known as fennel, is an aromatic plant of the Apiaceae family that has been utilized for centuries in traditional medicine and culinary practices. The essential oil extracted from its seeds and aerial parts is a complex mixture of volatile compounds, primarily phenylpropanoids and monoterpenes, which are responsible for its characteristic aroma and diverse pharmacological activities. This technical guide provides an in-depth analysis of the chemical constituents of Foeniculum vulgare essential oil, detailed experimental protocols for its analysis, and an exploration of the molecular pathways through which its components exert their biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products.

Core Chemical Constituents

The chemical composition of Foeniculum vulgare essential oil can vary significantly based on the plant's geographical origin, the part of the plant used for extraction (seeds, leaves, stems), the developmental stage at harvest, and the extraction methodology employed. However, a consistent profile of major components is typically observed, with trans-anethole, fenchone, estragole (methyl chavicol), and limonene being the most prominent constituents.[1][2][3]

Quantitative Analysis of Major Constituents

The following tables summarize the quantitative data on the main chemical constituents of Foeniculum vulgare essential oil as reported in various studies. These tables highlight the variability in composition across different samples and extraction techniques.

Table 1: Chemical Composition of Foeniculum vulgare Seed Essential Oil from Different Geographical Locations and Cultivars.

| Constituent | Concentration Range (%) | Reference(s) |

| trans-Anethole | 5.0 - 88.17 | [1][4][5][6] |

| Fenchone | 1.6 - 28.0 | [1][2][5][7] |

| Estragole (Methyl Chavicol) | 2.4 - 88.0 | [1][4][8] |

| Limonene | 0.8 - 42.30 | [1][2][8][9] |

| α-Pinene | 1.7 - 20.0 | [8][9] |

| cis-Anethole | 0.1 - 19.18 | [1][2] |

| γ-Terpinene | 1.14 - 8.03 | [9][10] |

| Myrcene | 1.24 | [9] |

Table 2: Variation in Major Constituents of Foeniculum vulgare Essential Oil Based on Plant Part.

| Plant Part | trans-Anethole (%) | Fenchone (%) | Estragole (%) | Limonene (%) | Reference(s) |

| Dry Seeds | 78.25 | 15.08 | - | - | [9] |

| Green Seeds | - | 16.98 | 3.57 | - | [9] |

| Stems/Leaves | - | - | - | 42.30 | [9] |

| Aerial Parts | 31 - 36 | - | - | 11 - 13 | [8] |

| Fruits | - | - | 79 - 88 | - | [8] |

| Leaf | - | - | 51.7 | - | [11] |

| Stem | - | - | - | - | [11] |

| Flower | - | - | 38.9 | - | [11] |

| Seed | - | - | 53.3 | - | [11] |

Experimental Protocols

The extraction and analysis of Foeniculum vulgare essential oil are critical steps in determining its chemical profile. The following sections detail the common methodologies cited in the literature.

Essential Oil Extraction

Several methods are employed for the extraction of essential oil from Foeniculum vulgare, each with its own advantages and potential to influence the final chemical composition.

-

Hydrodistillation: This is the most common method. The plant material is immersed in water and boiled. The resulting steam, carrying the volatile essential oil components, is condensed and collected. The oil is then separated from the aqueous phase. A Clevenger-type apparatus is frequently used for this purpose.[8][10] The distillation time can vary, for example, from 30 minutes to 3 hours, which can affect the yield and composition of the oil.[8]

-

Steam Distillation: In this method, steam is passed through the plant material, causing the volatile compounds to evaporate. The steam and oil vapor mixture is then condensed and separated.[3]

-

Superheated Steam Distillation: This technique uses steam at a temperature higher than its boiling point at a given pressure, which can lead to a higher yield of essential oil compared to traditional steam distillation.[3]

-

Microwave-Assisted Extraction (MAE): This is a more modern and rapid technique where microwave energy is used to heat the water within the plant material, causing the cells to rupture and release the essential oil.[7][12][13]

-

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide, as the solvent. SFE is known for its ability to extract compounds with high purity and without the use of organic solvents.[7][12][13]

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the individual components of essential oils.

-

Sample Preparation: The extracted essential oil is typically diluted in a suitable solvent (e.g., hexane or dichloromethane) before injection into the GC-MS system.

-

Gas Chromatography (GC): The diluted sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) carries the vaporized sample through a long, thin column.[9][10] The column is coated with a stationary phase, and different components of the essential oil travel through the column at different rates depending on their chemical properties (e.g., boiling point, polarity), leading to their separation. A common type of column used is a fused silica capillary column, such as a DB-5.[9] The oven temperature is programmed to increase gradually to facilitate the separation of compounds with a wide range of boiling points.[10]

-

Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component.[9][10]

-

Component Identification: The identification of the constituents is achieved by comparing their retention times and mass spectra with those of known standards and with data from spectral libraries (e.g., NIST, Wiley).[10] The relative percentage of each component is typically calculated from the GC peak areas.[13]

Signaling Pathways and Biological Activities

The diverse pharmacological effects of Foeniculum vulgare essential oil, including its anti-inflammatory, antioxidant, and anticancer properties, are attributed to the synergistic and individual actions of its chemical constituents.[14] Recent research has begun to elucidate the molecular mechanisms and signaling pathways involved.

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

One of the key mechanisms underlying the anti-inflammatory effects of Foeniculum vulgare essential oil, particularly its major component trans-anethole, is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[8] In response to inflammatory stimuli such as lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines like TNF-α and IL-6. trans-Anethole has been shown to suppress the activation of this pathway, thereby reducing the production of these inflammatory mediators.[8][15]

Caption: Inhibition of the TLR4/NF-κB signaling pathway by trans-anethole.

Anticancer Activity: Induction of Apoptosis

Foeniculum vulgare essential oil and its constituents have demonstrated cytotoxic effects against various cancer cell lines.[1][2][5] The underlying mechanism often involves the induction of apoptosis, or programmed cell death. This process is frequently initiated by an increase in intracellular reactive oxygen species (ROS).[1] Elevated ROS levels can trigger stress-related signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, and activate tumor suppressor proteins like p53.[1] This cascade of events leads to the activation of caspases (e.g., caspase-3 and caspase-9), which are the executioners of apoptosis, and modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to cell death.[5][16]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Essential oil of Foeniculum vulgare subsp. piperitum fruits exerts an anti‑tumor effect in triple‑negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic Effect of Anethole and Platinum Drug Cisplatin against Oral Cancer Cell Growth and Migration by Inhibiting MAPKase, Beta-Catenin, and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose-dependent protective profile of trans-anethole in experimental traumatic brain injury in mice via modulation of apoptotic and inflammatory protein expression, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trans-anethole ameliorates LPS-induced inflammation via suppression of TLR4/NF-κB pathway in IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Antimicrobial Volatile Oils: Fennel and Cumin Inhibit Neutrophilic Inflammation via Regulating Calcium and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pure.korea.ac.kr [pure.korea.ac.kr]

- 15. researchgate.net [researchgate.net]

- 16. trans-Anethole Abrogates Cell Proliferation and Induces Apoptosis through the Mitochondrial-Mediated Pathway in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Major Bioactive Compounds in Fennel Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the major bioactive compounds found in fennel (Foeniculum vulgare) essential oil. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the chemical composition, experimental analysis, and biological activities of these key molecules.

Core Bioactive Compounds in Fennel Oil

Fennel essential oil is a complex mixture of volatile compounds, with its composition varying based on the cultivar, geographical origin, plant part utilized, and developmental stage at harvest. However, four compounds consistently emerge as the major bioactive constituents: trans-anethole, fenchone, estragole (methyl chavicol), and limonene . These compounds are responsible for the characteristic aroma, flavor, and therapeutic properties of fennel oil.

Quantitative Composition

The relative concentrations of the major bioactive compounds in fennel oil are presented in Table 1. This data, compiled from multiple studies, highlights the variability in composition.

| Bioactive Compound | Concentration Range (%) | Plant Part/Origin/Variety | Reference(s) |

| trans-Anethole | 31.49 - 88.4 | Seeds, Fruits, Aerial Parts / Various Origins | [1][2] |

| 54.9 - 82.0 | Seeds / Spain, Estonia, Moldova | [3][4] | |

| 70.2 | Essential Oil | [5] | |

| 84.1 - 86.1 | Fruits / Iran | [6] | |

| Fenchone | 1.1 - 34.4 | Seeds, Leaves, Stems / Various Origins | [3][7] |

| 11.68 - 24.6 | Seeds / Saudi Arabia, Spain | [1][3] | |

| 6.65 - 8.95 | Essential Oil | [2] | |

| 1.6 - 22.8 | Fruits / Various Pharmacies | [4] | |

| Estragole (Methyl Chavicol) | 0.2 - 93.3 | Seeds, Leaves / Various Origins | [7][8] |

| 2.4 - 17.0 | Fruits / Various Pharmacies | [4] | |

| 54.9 | Seeds / Spain (Santander) | [3] | |

| 12.1 - 12.3 | Leaves / Spain (Aranjuez) | [3] | |

| Limonene | 0.8 - 42.3 | Seeds, Leaves, Stems / Various Origins | [7][9] |

| 5.3 - 25.3 | Leaves, Stems / Spain (Aranjuez) | [3][7] | |

| 21.3 | Essential Oil | [5] | |

| 3.0 - 3.3 | Fruits / Iran | [6] |

Experimental Protocols

Accurate identification and quantification of the bioactive compounds in fennel oil are paramount for research and development. The following sections detail the primary experimental methodologies.

Extraction of Fennel Essential Oil

Several methods are employed for the extraction of essential oils from fennel, with each having implications for yield and composition.

This is a common and traditional method for extracting essential oils.

-

Principle: Plant material is immersed in water and boiled. The steam, carrying the volatile essential oil components, is condensed and collected. The oil is then separated from the aqueous phase.

-

Protocol:

-

Grind the fennel seeds or chop the aerial parts to increase the surface area.

-

Place the plant material in a round-bottom flask with distilled water (a common ratio is 1:10 w/v of plant material to water).

-

Connect the flask to a Clevenger-type apparatus.

-

Heat the flask to boiling and maintain for a specified duration (e.g., 3 hours).

-

Collect the distillate, which will consist of the essential oil and hydrosol.

-

Separate the essential oil from the hydrosol using a separatory funnel.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the oil in a sealed, dark glass vial at 4°C.

-

Similar to hydrodistillation, but the steam is generated externally and passed through the plant material.

-

Principle: Live steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and oil vapor mixture is then condensed and collected.

-

Protocol:

-

Prepare the plant material as described for hydrodistillation.

-

Place the material in a distillation still on a perforated grid.

-

Introduce steam from a separate boiler into the bottom of the still.

-

The steam will pass through the plant material, carrying the essential oil vapors.

-

Condense the steam-oil vapor mixture in a condenser.

-

Collect and separate the oil and hydrosol as in hydrodistillation.

-

A more modern and "green" technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.

-

Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By manipulating temperature and pressure, the solvating power of the CO2 can be controlled to selectively extract desired compounds.

-

Advantages: Avoids the use of organic solvents and thermal degradation of sensitive compounds.

-

Note: SFE often results in a higher yield of anethole compared to hydrodistillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.

-

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where it is separated into its individual components based on their volatility and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

-

Optimized Protocol for Fennel Oil Analysis:

-

Gas Chromatograph (GC):

-

Column: HP-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL of a diluted sample (e.g., 1% in hexane).

-

Split Ratio: 100:1.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 3°C/min to 240°C.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

-

-

Compound Identification: Identification of the constituents is based on a comparison of their retention times and mass spectra with those of authentic standards, and by matching the mass spectra with data from libraries such as NIST and Wiley.

-

Signaling Pathways and Biological Activities

The major bioactive compounds in fennel oil exert their effects through the modulation of various cellular signaling pathways.

Limonene

Limonene is a monoterpene with well-documented anti-inflammatory and antioxidant properties.

Limonene has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[3]

Limonene can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the antioxidant response.

trans-Anethole

trans-Anethole is the most abundant compound in many fennel oil chemotypes and exhibits significant antioxidant and pro-apoptotic activities.

Similar to limonene, trans-anethole can activate the Nrf2 pathway, contributing to its antioxidant effects. The signaling cascade is analogous to that shown for limonene in Figure 3.

In cancer cells, trans-anethole has been shown to induce apoptosis through the intrinsic, or mitochondrial-mediated, pathway.[6][10]

Fenchone

Fenchone is a bicyclic monoterpenoid that contributes to the characteristic aroma of fennel and possesses anti-inflammatory and spasmolytic properties.

Fenchone exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[11][12]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Mechanisms of Actions Involved in The Antinociceptive Effect of Estragole and its β-Cyclodextrin Inclusion Complex in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the Essential Oil of Foeniculum Vulgare Mill (Fennel) Fruits Extracted by Three Different Extraction Methods by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Related Mechanism of Limonene Improves LPS-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trans-Anethole Abrogates Cell Proliferation and Induces Apoptosis through the Mitochondrial-Mediated Pathway in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Uses and side effect of Fenchone_Chemicalbook [chemicalbook.com]

- 12. (-)-Fenchone Prevents Cysteamine-Induced Duodenal Ulcers and Accelerates Healing Promoting Re-Epithelialization of Gastric Ulcers in Rats via Antioxidant and Immunomodulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Profile of Fennel Oil: An In-depth Analysis of trans-Anethole and Fenchone

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fennel (Foeniculum vulgare) essential oil is a complex mixture of volatile compounds, with its chemical profile and therapeutic properties being largely dictated by the relative concentrations of its key constituents. Among these, trans-anethole and fenchone are of significant interest due to their distinct aromatic properties and diverse biological activities. This technical guide provides a comprehensive overview of the quantitative analysis of trans-anethole and fenchone in fennel oil, detailed experimental protocols for their extraction and characterization, and an exploration of their known signaling pathways. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Fennel, a perennial herb belonging to the Apiaceae family, has been utilized for centuries in traditional medicine and as a culinary spice. The essential oil extracted from fennel seeds and other parts of the plant is a rich source of bioactive phenylpropanoids and monoterpenoids. The two most prominent and commercially significant components are trans-anethole, responsible for the characteristic sweet, licorice-like aroma, and fenchone, which imparts a camphoraceous, slightly bitter note.

The ratio of trans-anethole to fenchone is a critical determinant of the quality and application of fennel oil. "Sweet fennel" oil is characterized by a high concentration of trans-anethole and a low concentration of fenchone, making it desirable for flavoring and aromatherapy. Conversely, "bitter fennel" oil contains a higher proportion of fenchone.[1] This variation in chemical composition, influenced by factors such as geographical origin, cultivar, plant part, and extraction method, underscores the importance of precise analytical techniques for quality control and for understanding the oil's pharmacological potential.

This guide delves into the core aspects of trans-anethole and fenchone in fennel oil, presenting quantitative data, detailed experimental methodologies, and insights into their molecular mechanisms of action.

Quantitative Analysis of trans-Anethole and Fenchone

The concentrations of trans-anethole and fenchone in fennel oil exhibit significant variability. This section summarizes quantitative data from various studies, highlighting the influence of geographical source, plant part, and extraction method on the chemical composition of the oil.

Table 1: Concentration of trans-Anethole and Fenchone in Fennel Essential Oil from Different Geographical Regions

| Geographical Origin | Plant Part | trans-Anethole (%) | Fenchone (%) | Reference |

| Estonia | Fruits | 82.0 | 1.6 - 22.8 | [2] |

| Moldova | Fruits | 80.9 | 1.6 - 22.8 | [2] |

| Norway | Fruits | 64.6 | 21.2 | [2] |

| Austria | Fruits | 63.7 | 22.8 | [2] |

| Turkey | Fruits (Spice Shop) | 34.8 | - | [2] |

| India | Fruits | - | 0.021 mg/g | [3][4] |

| Pakistan | Fruits | 14.8 mg/g | 0.034 mg/g | [3][4] |

| Saudi Arabia | Fruits | 10.2 mg/g | 0.029 mg/g | [3][4] |

| Iran (Shiraz) | Leaves | 56.6 | 1.7 - 10.23 | [5] |

| Iran (Shiravan) | Leaves | 41.19 | 1.7 | [5] |

Table 2: Concentration of trans-Anethole and Fenchone in Different Parts of the Fennel Plant

| Plant Part | trans-Anethole (%) | Fenchone (%) | Reference |

| Leaves | 37.94 | 1.49 | [6] |

| Umbels | 25.08 | 6.57 | [6] |

Table 3: Effect of Extraction Method on the Yield and Composition of Fennel Essential Oil

| Extraction Method | Total Oil Yield (%) | trans-Anethole (%) | Fenchone (%) | Reference |

| Hydrodistillation | - | - | - | [1] |

| Supercritical Fluid Extraction | Higher than HD | Enhanced | Enhanced | [1] |

| Microwave Assisted Extraction | Highest | Enhanced | Enhanced | [1] |

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the study of essential oils. This section provides detailed protocols for the extraction and analysis of trans-anethole and fenchone in fennel oil.

Extraction of Fennel Essential Oil by Hydrodistillation

Hydrodistillation is a conventional and widely used method for extracting essential oils from plant materials.

Protocol:

-

Sample Preparation: Grind 100 g of dried fennel fruits into a coarse powder.

-

Apparatus Setup: Place the ground fennel fruits into a 2000 mL round-bottom flask and add 1000 mL of distilled water. Connect the flask to a Clevenger-type apparatus.[1]

-

Distillation: Heat the flask to boiling and continue the distillation for 3 hours. The steam and volatile components will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus.

-

Oil Collection: After 3 hours, allow the apparatus to cool. Collect the separated essential oil layer from the top of the hydrosol.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C until analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.

Protocol:

-

Sample Preparation: Dilute the fennel essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).

-

GC-MS System:

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).

-

Confirm the identification by comparing their retention indices with those reported in the literature.

-

Quantify the relative percentage of each compound by integrating the peak areas in the total ion chromatogram.

-

Signaling Pathways and Biological Activities

trans-Anethole and fenchone exhibit a range of biological activities, which are mediated through their interactions with specific cellular signaling pathways.

trans-Anethole

trans-Anethole has demonstrated significant anti-inflammatory and pro-apoptotic effects.

trans-Anethole has been shown to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat with lipopolysaccharide (LPS) to induce an inflammatory response, with or without pre-treatment with trans-anethole at various concentrations.

-

Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phosphorylated p65, total p65, IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities to determine the relative protein expression levels.

References

- 1. Evaluation of the Essential Oil of Foeniculum Vulgare Mill (Fennel) Fruits Extracted by Three Different Extraction Methods by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential oil composition of Foeniculum vulgare Mill. fruits from pharmacies in different countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous Determination of Fenchone and Trans-Anethole in Essential Oils and Methanolic Extracts of Foeniculum vulgare Mill. Fruits Obtained from Different Geographical Regions Using GC-MS Approach | Semantic Scholar [semanticscholar.org]

- 5. jast.modares.ac.ir [jast.modares.ac.ir]

- 6. d-nb.info [d-nb.info]

- 7. academicjournals.org [academicjournals.org]

An In-depth Technical Guide to the Chemotypes of Foeniculum vulgare Essential Oil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foeniculum vulgare Mill., commonly known as fennel, is a medicinal and aromatic plant of the Apiaceae family, renowned for its diverse pharmacological properties. The essential oil extracted from this plant is a complex mixture of volatile compounds, the composition of which varies significantly depending on the geographical origin, cultivar, and plant part, leading to the classification of distinct chemotypes. These chemotypes are characterized by the predominance of specific chemical constituents, primarily phenylpropanoids and monoterpenoids, which in turn dictate their biological activities. This guide provides a comprehensive overview of the major chemotypes of Foeniculum vulgare essential oil, their chemical profiles, and their associated biological effects, with a focus on antimicrobial, antioxidant, and cytotoxic properties. Detailed experimental protocols for the extraction and analysis of these essential oils are provided, alongside visualizations of key experimental workflows and the molecular signaling pathways modulated by their principal components.

Introduction

Foeniculum vulgare has a long history of use in traditional medicine for treating a variety of ailments related to the digestive, respiratory, and reproductive systems.[1] The therapeutic potential of fennel is largely attributed to its essential oil, which is a rich source of bioactive secondary metabolites. The intraspecific chemical variability of F. vulgare has led to the identification of several chemotypes, each defined by a dominant chemical constituent. The most well-documented chemotypes are those rich in trans-anethole, estragole (methyl chavicol), fenchone, and limonene.[2][3] Understanding the chemical fingerprint of each chemotype is crucial for predicting its pharmacological profile and for the standardization of fennel-based therapeutic agents.

Major Chemotypes and Their Chemical Composition

The chemical composition of Foeniculum vulgare essential oil is diverse, with the predominant compounds determining the specific chemotype. The main chemical classes represented are phenylpropanoids and monoterpene hydrocarbons and their oxygenated derivatives.

trans-Anethole Chemotype

This is one of the most common and commercially important chemotypes. It is characterized by high concentrations of trans-anethole, which can range from 49.64% to as high as 93.69%.[4][5] This chemotype is often associated with a sweet, anise-like aroma. Other significant components typically include fenchone and limonene.[4]

Estragole (Methyl Chavicol) Chemotype

The estragole-rich chemotype is distinguished by the predominance of estragole.[6] In some varieties, estragole can constitute over 50% of the essential oil.[6] This chemotype may also contain notable amounts of fenchone and limonene.

Fenchone Chemotype

While often a major component in other chemotypes, some fennel varieties present with fenchone as the dominant compound.[7] Fenchone contributes a camphoraceous, slightly bitter aroma to the essential oil.

Limonene Chemotype

Limonene, a monoterpene hydrocarbon, is the defining component of this chemotype. It imparts a citrus-like fragrance. While often present in other chemotypes, its dominance is less common.

Geographical Distribution of Chemotypes

The prevalence of Foeniculum vulgare chemotypes often correlates with geographical location, suggesting the influence of genetic and environmental factors. For instance, studies have identified trans-anethole-rich chemotypes in Iran and Montenegro, while estragole-dominant chemotypes have been reported in Turkey.[4][6][8] Spanish fennel populations have been shown to exhibit both methyl chavicol and (E)-anethole-rich chemotypes.[9]

Table 1: Major Chemical Constituents of Foeniculum vulgare Essential Oil Chemotypes from Various Geographical Locations

| Geographical Origin | Plant Part | Major Constituents (%) | Reference |

| Iran (Kerman) | Seed | trans-Anethole (78.47), Fenchone (10.5), Limonene (5.9) | [4] |

| Iran (Golestan) | Seed | trans-Anethole (49.64), Fenchone (8.4), Limonene (6.70) | [4] |

| Iran (East Azerbaijan) | Seed | trans-Anethole (78.68), Fenchone (10.2), Limonene (5.6) | [4] |

| Turkey (Sinop) | Leaf | Estragole (51.7), Limonene, Fenchone, γ-Terpinene | [6] |

| Turkey (Sinop) | Stem | Fenchyl acetate (35.3), Limonene, Fenchone, γ-Terpinene | [6] |

| Turkey (Sinop) | Flower | Estragole (38.9), Limonene, Fenchone, γ-Terpinene | [6] |

| Turkey (Sinop) | Seed | Estragole (53.3), Limonene, Fenchone, γ-Terpinene | [6] |

| Montenegro | Leaves | (E)-Anethole (51.4), Methyl chavicol (9.3) | [10] |

| Montenegro | Stems | (E)-Anethole (55.7), Methyl chavicol (7.8) | [10] |

| Montenegro (Nikšić and Kotor) | Fruit | α-Terpineol (up to 56.5), Fenchone, Anethole | [8] |

| Tajikistan | Not Specified | trans-Anethole (36.8), α-ethyl-p-methoxy-benzyl alcohol (9.1), p-anisaldehyde (7.7), Carvone (4.9) | [2][11] |

| Morocco | Seed | Fenchone (24.72), trans-Anethole (22.22), Limonene (20.48) | [7] |

Biological Activities of Foeniculum vulgare Essential Oil Chemotypes

The distinct chemical profiles of the different chemotypes translate into a spectrum of biological activities.

Antimicrobial Activity

Foeniculum vulgare essential oil has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[12] The trans-anethole and estragole-rich chemotypes are particularly noted for their antimicrobial effects.[6][12] Gram-positive bacteria are generally more susceptible to the essential oil than Gram-negative bacteria.[6]

Table 2: Antimicrobial Activity of Foeniculum vulgare Essential Oil

| Essential Oil Source/Chemotype | Microorganism | Activity (Inhibition Zone in mm or MIC in µg/mL) | Reference |

| Turkish Fennel Seed Oil (Estragole-rich) | Staphylococcus aureus | 30 mm inhibition zone | [6] |

| Turkish Fennel Seed Oil (Estragole-rich) | Bacillus cereus | MIC: 50 µg/mL | [6] |

| Turkish Fennel Seed Oil (Estragole-rich) | Bacillus subtilis | MIC: 50 µg/mL | [6] |

| Turkish Fennel Seed Oil (Estragole-rich) | Staphylococcus aureus | MIC: 50 µg/mL | [6] |

| Montenegrin Fennel Essential Oil (trans-Anethole-rich) | Candida albicans ATCC 2091 | 45.3 mm inhibition zone | [10] |

| Montenegrin Fennel Essential Oil (trans-Anethole-rich) | Bacillus subtilis ATCC 6633 | 24 mm inhibition zone | [10] |

| Moroccan Fennel Seed Oil | Acinetobacter baumannii | 26 mm inhibition zone; MIC: 1/2000 (v/v) | [13] |

| Moroccan Fennel Seed Oil | Staphylococcus aureus | 20 mm inhibition zone; MIC: 1/1000 (v/v) | [13] |

Antioxidant Activity

The antioxidant properties of fennel essential oil are well-documented and are primarily attributed to the presence of phenolic compounds and monoterpenes.[12] The trans-anethole chemotype has been shown to exhibit significant radical scavenging activity.[12]

Table 3: Antioxidant Activity of Foeniculum vulgare Essential Oil

| Essential Oil Source/Variety | Assay | IC50 Value | Reference |

| F. vulgare var. azoricum | DPPH radical scavenging | Lower than F. vulgare var. vulgare | [12] |

| F. vulgare var. dulce | DPPH radical scavenging | Lower than F. vulgare var. vulgare | [12] |

| F. vulgare var. vulgare | DPPH radical scavenging | 15.33 mg/mL | [12] |

| Montenegrin Fennel Leaves | DPPH radical scavenging | EC50: 6.91 mg/mL | [10] |

| Montenegrin Fennel Stems | DPPH radical scavenging | EC50: 2.58 mg/mL | [10] |

| Tajikistani Fennel Oil | DPPH radical scavenging | 15.6 mg/mL | [2] |

| Tajikistani Fennel Oil | ABTS radical scavenging | 10.9 mg/mL | [2] |

| Moroccan Fennel Seed Oil | DPPH radical scavenging | 51.45 µg/mL | [7] |

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of Foeniculum vulgare essential oil against various cancer cell lines. The observed cytotoxicity is often attributed to the presence of compounds like trans-anethole and estragole, which can induce apoptosis and necrosis.[2][11]

Table 4: Cytotoxic Activity of Foeniculum vulgare Essential Oil

| Essential Oil Source | Cancer Cell Line | IC50 Value | Reference |

| Tajikistani Fennel Oil | HeLa (human cervical cancer) | 30-210 mg/L | [2][11] |

| Tajikistani Fennel Oil | Caco-2 (human colorectal adenocarcinoma) | 30-210 mg/L | [2][11] |

| Tajikistani Fennel Oil | MCF-7 (human breast adenocarcinoma) | 30-210 mg/L | [2][11] |

| Tajikistani Fennel Oil | CCRF-CEM (human T lymphoblast leukaemia) | 30-210 mg/L | [2][11] |

| Tajikistani Fennel Oil | CEM/ADR5000 (adriamycin resistant leukaemia) | 30-210 mg/L | [2][11] |

| Iranian Fennel Oil | MCF-7 (human breast adenocarcinoma) | Increased expression of Bax, decreased Bcl2 | [4] |

Experimental Protocols

Essential Oil Extraction: Hydrodistillation

A widely used method for extracting essential oils from plant material is hydrodistillation, often employing a Clevenger-type apparatus.

-

Plant Material: Dried aerial parts (leaves, stems, flowers) or seeds of Foeniculum vulgare are used.

-

Apparatus: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection vessel.

-

Procedure:

-

A known quantity of the plant material is placed in the round-bottom flask with a sufficient volume of distilled water.

-

The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and enters the condenser.

-

The steam is cooled in the condenser, and the resulting liquid (a mixture of water and essential oil) is collected in the collection vessel.

-

Due to their different densities, the essential oil and water separate into two layers. The less dense essential oil is collected from the top.

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

The yield of the essential oil is calculated as a percentage of the initial weight of the plant material.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The chemical composition of the extracted essential oil is determined using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Instrumentation: A GC system coupled with a Mass Spectrometer is used. A common setup includes a capillary column (e.g., HP-5MS).

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., n-hexane or ethanol) before injection.

-

GC Conditions:

-

Injector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the different components. For example, starting at 60°C, holding for a few minutes, then ramping up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Injection Mode: Split mode is often used.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: A suitable mass range (e.g., 40-500 amu) is scanned.

-

-

Component Identification: The individual components are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of known compounds. The relative percentage of each component is calculated from the peak areas in the chromatogram.[6]

Visualizations

Experimental Workflow

Caption: Workflow for the extraction, analysis, and biological evaluation of Foeniculum vulgare essential oil.

Classification of Major Foeniculum vulgare Chemotypes

Caption: Classification of major Foeniculum vulgare essential oil chemotypes based on the dominant chemical constituent.

Signaling Pathways Modulated by Foeniculum vulgare Essential Oil Components

References

- 1. trans-Anethole of Fennel Oil is a Selective and Nonelectrophilic Agonist of the TRPA1 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estragole blocks neuronal excitability by direct inhibition of Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Limonene Is a Potential Monoterpene to Inhibit PI3K/Akt/IKK-α/NF-κB p65 Signaling Pathway in Coronavirus Disease 2019 Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Composition, Antimicrobial and Antioxidant Activities of Essential Oils from Organically Cultivated Fennel Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Antioxidant Properties of Essential Oil of Fennel (Foeniculum vulgare) and Its Effect on the Oxidative Stability of Soybean Oil [ijbse.ut.ac.ir]

- 10. Anticancer activity of limonene: A systematic review of target signaling pathways | Semantic Scholar [semanticscholar.org]

- 11. Mechanisms of Actions Involved in The Antinociceptive Effect of Estragole and its β-Cyclodextrin Inclusion Complex in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Foeniculum vulgare essential oil ameliorates acetic acid-induced colitis in rats through the inhibition of NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dietary encapsulated fennel seed (Foeniculum vulgare Mill.) essential oil supplementation improves performance, modifies the intestinal microflora, morphology, and transcriptome profile of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Properties of Fennel (Foeniculum vulgare) Essential Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of essential oil derived from Foeniculum vulgare, commonly known as fennel. It delves into the chemical composition, mechanisms of action, and spectrum of activity against a range of pathogenic microorganisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the potential of natural compounds as antimicrobial agents.

Chemical Composition of Fennel Essential Oil

The antimicrobial efficacy of fennel essential oil is intrinsically linked to its complex chemical composition, which can vary depending on the plant part used for extraction (seeds, leaves, stems, flowers), geographical origin, and harvesting time.[1][2] The primary constituents are phenylpropanoids and monoterpene hydrocarbons.[3][4] Gas chromatography-mass spectrometry (GC-MS) is the standard technique for identifying and quantifying these volatile compounds.[3][5][6]

Trans-anethole is frequently the most abundant component, particularly in seed oil, and is a significant contributor to the oil's antimicrobial and antioxidant properties.[3][5][7] Other major components often include estragole (methyl chavicol), fenchone, and limonene.[2][8] The synergistic or antagonistic interactions between these and minor components are thought to be crucial for the overall antimicrobial effect.

Table 1: Chemical Composition of Foeniculum vulgare Essential Oil from Various Sources

| Plant Part | Major Components (%) | Reference |

| Seeds | trans-Anethole (70.1), Fenchone (6.9), Methyl chavicol (4.8) | [3] |

| Seeds | trans-Anethole (44.38), 1-Butanone, 2-chloro-3-methyl-1-[4-(1-methylethyl)phenyl]- (19.41), L-Fenchone (11.73), D-Limonene (8.29), Estragole (5.09) | [9] |

| Leaves | α-Pinene (33.75), Estragole (25.06), γ-Terpinene (9.45), 3-Carene (6.12), Myrcene (5.25), β-Pinene (5.13) | [4] |

| Aerial Parts | trans-Anethole (31-36), α-Pinene (14-20), Limonene (11-13) | [1] |

| Fruits | Estragole (79-88) | [1] |

| Stems | Fenchyl acetate (35.3) | [2] |

| Flowers | Estragole (38.9) | [2] |

Antimicrobial Spectrum of Activity

Fennel essential oil has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][4] Generally, Gram-positive bacteria are found to be more susceptible than Gram-negative bacteria, which is attributed to the presence of an outer lipopolysaccharide layer in the latter that acts as a barrier.[10]

Antibacterial Activity

The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.

Table 2: Minimum Inhibitory Concentration (MIC) of Fennel Essential Oil Against Various Bacteria

| Bacterial Strain | MIC (µg/mL) | MIC (v/v %) | Reference |

| Escherichia coli | 250 | 0.8 | [3][4] |

| Staphylococcus aureus | 250 | - | [4] |

| Bacillus cereus | 250 | 1.6 | [3][4] |

| Pseudomonas putida | - | 0.6 | [3] |

| Klebsiella pneumoniae | - | 2.6 | [3] |

| Micrococcus luteus | - | 2.1 | [3] |

| Bacillus megaterium | - | 1.4 | [3] |

| Acinetobacter baumannii | - | 1/2000 | [9] |

| Staphylococcus epidermidis | - | 1/1000 | [9] |

| Enterobacter cloacae | - | 1/100 | [9] |

Table 3: Zone of Inhibition of Fennel Essential Oil Against Various Bacteria

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | 30 | [2] |

| Acinetobacter baumannii | 26 | [11] |

| Staphylococcus aureus | 20 | [11] |

| Staphylococcus epidermidis | 16 | [11] |

| Bacillus subtilis | 3.8 (cm) | [12] |

| Escherichia coli | 2.2 (cm) | [12] |

| Bacillus megaterium | 31 | [3] |

| Bacillus subtilis | 29 | [3] |

| Bacillus cereus | 26 | [3] |

| Escherichia coli | 18 | [3] |

| Pseudomonas syringae | 18 | [3] |

| Klebsiella pneumoniae | 16 | [3] |

| Pseudomonas putida | 14 | [3] |

Antifungal Activity

Fennel essential oil also exhibits significant activity against a range of fungi, including yeasts and molds.

Table 4: Antifungal Activity of Fennel Essential Oil

| Fungal Strain | Activity Metric | Value | Reference |

| Candida albicans | MIC (v/v %) | 0.4 | [3] |

| Candida albicans | Zone of Inhibition (mm) | 16 | [3] |

| Alternaria alternata | Zone of Inhibition (cm) | 7.7 | [12] |

| Fusarium oxysporum | Zone of Inhibition (cm) | 5.9 | [12] |

| Aspergillus flavus | Zone of Inhibition (cm) | 4.5 | [12] |

Antibiofilm Activity

Recent studies have highlighted the potential of fennel essential oil to inhibit the formation of microbial biofilms, which are notoriously resistant to conventional antibiotics.[13][14] This activity is particularly significant for its potential application in preventing chronic infections.

Table 5: Antibiofilm Activity of Fennel Essential Oil

| Bacterial Strain | Inhibition of Biofilm Formation (%) | Reference |

| Escherichia coli | 84.3 | [13] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 79.8 | [13] |

| Pseudomonas aeruginosa | 75.9 | [13] |

| Staphylococcus aureus | Significant decrease in biomass | [8][15] |

Mechanisms of Antimicrobial Action

The antimicrobial activity of fennel essential oil is multifaceted, primarily attributed to the disruptive action of its lipophilic components on the microbial cell membrane.

Disruption of Cell Membrane Integrity

The primary mechanism of action involves the partitioning of the essential oil's hydrophobic components into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structure and function, leading to:

-

Increased Permeability: The compromised membrane becomes more permeable, resulting in the leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins.

-

Loss of Membrane Potential: The dissipation of the proton motive force across the membrane disrupts critical cellular processes like ATP synthesis and transport.

-

Inhibition of Cellular Respiration: Damage to the membrane can interfere with the electron transport chain and oxidative phosphorylation.

Caption: Proposed mechanism of microbial cell membrane disruption by fennel essential oil.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation. The major component of fennel essential oil, trans-anethole, has been shown to interfere with QS signaling. This anti-QS activity can disrupt the formation of biofilms and reduce the expression of virulence factors, making the bacteria more susceptible to host defenses and conventional antibiotics.

Caption: Inhibition of bacterial quorum sensing signaling by fennel essential oil.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the antimicrobial properties of fennel essential oil.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Fennel essential oil

-

Test microorganism strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Dimethyl sulfoxide (DMSO) or Tween 80 (as an emulsifier)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Resazurin sodium salt solution (optional, as a growth indicator)

Procedure:

-

Preparation of Inoculum:

-

Culture the test microorganism overnight in the appropriate broth medium.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Essential Oil Dilutions:

-

Prepare a stock solution of fennel essential oil in the chosen emulsifier (e.g., 10% v/v in DMSO).

-

Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of the 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared microbial inoculum to each well containing the essential oil dilutions.

-

Include a positive control (broth with inoculum, no essential oil) and a negative control (broth only).

-

Seal the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the essential oil at which no visible growth is observed.

-

Alternatively, add a growth indicator like resazurin and observe the color change (blue to pink indicates growth). The MIC is the lowest concentration where the color remains blue.

-

The optical density can also be measured using a microplate reader.

-

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Chemical Profiles and Antimicrobial Activities of Essential Oil From Different Plant Parts of Fennel ( Foeniculum vulgare Mill.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. redkank.com [redkank.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. Antimicrobial and antioxidant activities of fennel oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic effect of fennel essential oil and hydrogen peroxide on bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cjes.guilan.ac.ir [cjes.guilan.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] Antimicrobial, Antibiofilm, and Antioxidant Properties of Essential Oil of Foeniculum vulgare Mill. Leaves | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

The Antioxidant Potential of Foeniculum vulgare (Fennel) Essential Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foeniculum vulgare, commonly known as fennel, is an aromatic plant with a long history of medicinal and culinary use. Its essential oil, a complex mixture of volatile compounds, has garnered significant scientific interest for its diverse biological activities, particularly its antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant activity of Foeniculum vulgare essential oil, consolidating quantitative data from various in vitro assays, detailing the experimental protocols for these assays, and visualizing key experimental workflows and putative antioxidant mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of natural products.

Chemical Composition and Antioxidant Activity

The antioxidant capacity of Foeniculum vulgare essential oil is intrinsically linked to its chemical composition, which can vary significantly based on the plant's geographical origin, cultivar, the part of the plant used for extraction (seeds, leaves, stems), and the extraction method.[1][2] The primary bioactive constituents responsible for the antioxidant effects are phenolic compounds and monoterpenoids.[3][4] Key components frequently identified include trans-anethole, estragole (methyl chavicol), fenchone, and limonene.[1][4][5]

The antioxidant potential of fennel oil has been evaluated using a variety of in vitro assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power. The following tables summarize the quantitative data from several key studies, providing a comparative overview of the oil's efficacy.

Data Presentation: Quantitative Antioxidant Activity

Table 1: Radical Scavenging Activity of Foeniculum vulgare Essential Oil (DPPH Assay)

| Plant Part/Cultivar/Origin | IC50 Value (µg/mL) | Reference Standard (IC50 µg/mL) | Source |

| Seeds (Jordan) | 126.05 ± 1.01 | Gallic Acid (50.91) | [3] |

| var. azoricum (Egypt) | 0.35 mg/mL | Ascorbic Acid (0.42 mg/mL), BHT (0.42 mg/mL) | [1] |

| var. dulce (Egypt) | 0.42 mg/mL | Ascorbic Acid (0.42 mg/mL), BHT (0.42 mg/mL) | [1] |

| var. vulgare (Egypt) | 15.33 mg/mL | Ascorbic Acid (0.42 mg/mL), BHT (0.42 mg/mL) | [1] |

| Seeds (Morocco) | 51.45 | Ascorbic Acid (Not specified) | [4] |

| Leaves (Montenegro) | 12.37 mg/mL | Not specified | [2] |

| Seeds (Montenegro) | 37.20 mg/mL | Not specified | [2] |

| Stems (Montenegro) | 2.58 mg/mL | Not specified | [6] |

Table 2: Radical Scavenging Activity of Foeniculum vulgare Essential Oil (ABTS Assay)

| Plant Part/Origin | IC50 Value (µg/mL) | Reference Standard (IC50 µg/mL) | Source |

| Seeds (Jordan) | 49.24 ± 1.02 | Trolox (34.01) | [3] |

| Leaves | > 100 | Not specified | [7] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Foeniculum vulgare Extracts

| Extract Type | Antioxidant Capacity | Source |

| Hydroethanolic Extract | 53.87 mg EAA/g | [4] |

| Decoction Extract | 48.60 mg EAA/g | [4] |

| Aqueous Extract | 44.35 mg EAA/g | [4] |

Table 4: Inhibition of Lipid Peroxidation by Foeniculum vulgare Essential Oil (TBARS/Lipid Peroxidation Assay)

| Cultivar | IC50 Value (mg/mL) | Source |

| var. azoricum | 0.08 | [1] |

| var. dulce | 0.03 | [1] |

| var. vulgare | 30.51 | [1] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results in scientific research. This section outlines the methodologies for the key antioxidant assays cited in the tables above.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[8]

Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (typically 90 µM).[9] The absorbance of this solution at 517 nm should be approximately 1.0.[10]

-

Sample Preparation: Dissolve the Foeniculum vulgare essential oil in methanol to prepare a series of concentrations.

-

Reaction: Mix 1 mL of the DPPH solution with 1 mL of each essential oil concentration.[9] A control is prepared by mixing 1 mL of DPPH solution with 1 mL of methanol.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30-60 minutes).[9][10]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the essential oil required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11]

Principle: The pre-formed blue-green ABTS•+ chromophore is reduced by the antioxidant, leading to a decolorization that is measured spectrophotometrically.[11]

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

Sample Preparation: Prepare a series of concentrations of the Foeniculum vulgare essential oil in an appropriate solvent.

-

Reaction: Mix a small volume of the diluted essential oil sample (e.g., 30 µL) with a larger volume of the diluted ABTS•+ solution (e.g., 3 mL).[12]

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 10 minutes) at room temperature.[12]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]

Principle: The reduction of a colorless Fe³⁺-tripyridyltriazine complex to a blue-colored Fe²⁺-tripyridyltriazine complex at low pH is measured spectrophotometrically.[14][15]

Protocol:

-

Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[13][16]

-

Sample Preparation: Dissolve the Foeniculum vulgare essential oil or extract in a suitable solvent.

-

Reaction: Mix a small volume of the sample (e.g., 100 µL) with a larger volume of the FRAP reagent (e.g., 3 mL).[13]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[14][16]

-

Measurement: Measure the absorbance of the resulting blue solution at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.[13] Results are typically expressed as molar equivalents of the standard per gram of sample.

Lipid Peroxidation Inhibition (TBARS) Assay

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in oxidative stress.

Principle: Malondialdehyde (MDA), a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.[17]

Protocol:

-

Lipid Substrate: An egg yolk homogenate or a linoleic acid emulsion can be used as the lipid-rich medium.[17][18]

-